1-[3-(methylamino)azetidin-1-yl]ethanone
Overview
Description
1-Acetyl-N-methylazetidin-3-amine is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-N-methylazetidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of 1-[3-(methylamino)azetidin-1-yl]ethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-N-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Acetyl-N-methylazetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(methylamino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-azetidinamine: This compound shares the azetidine ring structure but differs in its functional groups.
N-Ethyl-1-methylazetidin-3-amine: Another similar compound with slight variations in its substituents.
Uniqueness: 1-Acetyl-N-methylazetidin-3-amine is unique due to its specific acetyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(methylamino)azetidin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-6(4-8)7-2/h6-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBRXGKUSFKIKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274742 | |
Record name | 1-[3-(Methylamino)-1-azetidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927390-66-7 | |
Record name | 1-[3-(Methylamino)-1-azetidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927390-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Methylamino)-1-azetidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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